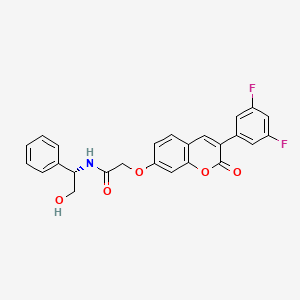

C25H19F2NO5

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H19F2NO5 |

|---|---|

Molecular Weight |

451.4 g/mol |

IUPAC Name |

2-[3-(3,5-difluorophenyl)-2-oxochromen-7-yl]oxy-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide |

InChI |

InChI=1S/C25H19F2NO5/c26-18-8-17(9-19(27)11-18)21-10-16-6-7-20(12-23(16)33-25(21)31)32-14-24(30)28-22(13-29)15-4-2-1-3-5-15/h1-12,22,29H,13-14H2,(H,28,30)/t22-/m1/s1 |

InChI Key |

GSNUSTHOUIZZGV-JOCHJYFZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CO)NC(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=CC(=C4)F)F |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)NC(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=CC(=C4)F)F |

Origin of Product |

United States |

Foundational & Exploratory

C25H19F2NO5 chemical structure and properties

An In-depth Technical Guide to RO3244794 (C25H19F2NO5)

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of RO3244794, a compound with the chemical formula this compound. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Chemical Identity and Structure

RO3244794 is a specific chemical entity identified by the CAS number 361457-01-4.[1][2][3][4] Its chemical structure is that of an R-enantiomer of a propanoic acid derivative.

IUPAC Name: (R)-3-(4-fluorophenyl)-2-((((5-(4-fluorophenyl)benzofuran-2-yl)methoxy)carbonyl)amino)propanoic acid[4]

Chemical Structure:

Caption: Antagonism of the Prostacyclin (IP) Receptor Signaling Pathway by RO3244794.

The NLRP3 inflammasome is a multi-protein complex in the cytosol that plays a key role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. [1][5][6]Its activation is a two-step process involving priming and activation signals.

Caption: Overview of the Canonical NLRP3 Inflammasome Activation Pathway.

Quantitative Data

The biological activity of RO3244794 has been quantified in several studies. The following tables summarize the key findings.

Table 1: Receptor Binding Affinity and Functional Antagonism

| Experimental System | Parameter | Value (pKi ± SEM) | Reference |

| Human Platelets | Binding Affinity | 7.7 ± 0.03 | [3][7] |

| Recombinant Human IP Receptor | Binding Affinity | 6.9 ± 0.1 | [3][7] |

| CHO-K1 cells with Human IP Receptor | Functional Antagonism (cAMP) | 8.5 ± 0.11 | [3][7] |

Table 2: Selectivity Profile

RO3244794 is highly selective for the IP receptor over other prostanoid receptors.

| Receptor | Binding Affinity (pKi) | Reference |

| EP1 | < 5 | [3][7] |

| EP3 | 5.38 | [3][7] |

| EP4 | 5.74 | [3][7] |

| TP | 5.09 | [3][7] |

Table 3: In Vivo Efficacy (Oral Administration in Rats)

| Model | Effect | Effective Dose Range (mg/kg, p.o.) | Reference |

| Carrageenan-induced mechanical hyperalgesia | Significant reduction | 0.3 - 30 | [3][7] |

| Carrageenan-induced edema formation | Significant reduction | 0.3 - 30 | [3][7] |

| Monoiodoacetate-induced joint discomfort | Significant reduction | 1 and 10 | [3][7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of RO3244794, based on the study by Bley et al., 2006. [7]

Receptor Binding Assays

This protocol describes the method used to determine the binding affinity of RO3244794 for the IP receptor.

Caption: Experimental Workflow for Receptor Binding Assay.

Methodology:

-

Membrane Preparation: Membranes were prepared from either human platelets or CHO-K1 cells stably expressing the human IP receptor.

-

Incubation: Membranes were incubated in a binding buffer containing a fixed concentration of the radiolabeled IP agonist ³H-iloprost and varying concentrations of the competing ligand (RO3244794).

-

Separation: The reaction was terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.

-

Data Analysis: Competition binding curves were generated by plotting the percentage of specific binding against the log concentration of RO3244794. The IC50 values were determined, and these were converted to Ki values using the Cheng-Prusoff equation.

Functional Antagonism Assay (cAMP Accumulation)

This protocol was used to assess the functional antagonism of RO3244794 by measuring its ability to inhibit agonist-induced cAMP accumulation. [7] Methodology:

-

Cell Culture: CHO-K1 cells stably expressing the human IP receptor were cultured to confluence.

-

Pre-incubation: Cells were pre-incubated with various concentrations of RO3244794.

-

Stimulation: The cells were then stimulated with a fixed concentration of an IP receptor agonist (e.g., carbaprostacyclin) to induce cAMP production.

-

Lysis and Detection: The reaction was stopped, cells were lysed, and the intracellular cAMP concentration was measured using a suitable detection kit (e.g., an enzyme-linked immunosorbent assay - ELISA).

-

Data Analysis: The ability of RO3244794 to inhibit the agonist-induced cAMP response was quantified, and functional pKi values were calculated from the IC50 values using the Cheng-Prusoff correction.

In Vivo Carrageenan-Induced Hyperalgesia and Edema Model

This animal model was used to evaluate the anti-inflammatory and analgesic effects of RO3244794. [7] Methodology:

-

Animal Acclimatization: Male Sprague-Dawley rats were acclimatized to the testing environment.

-

Drug Administration: RO3244794 or vehicle was administered orally at specified doses.

-

Induction of Inflammation: After a set pre-treatment time, a solution of carrageenan was injected into the plantar surface of one hind paw to induce localized inflammation.

-

Measurement of Hyperalgesia: Paw withdrawal thresholds to a mechanical stimulus (e.g., using von Frey filaments) were measured at various time points after carrageenan injection to assess mechanical hyperalgesia.

-

Measurement of Edema: Paw volume was measured using a plethysmometer before and at various time points after carrageenan injection to quantify edema formation.

-

Data Analysis: The effects of RO3244794 on paw withdrawal threshold and paw volume were compared to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Summary and Conclusion

RO3244794 (this compound) is a well-characterized, potent, and highly selective antagonist of the prostacyclin (IP) receptor. Its ability to block the IP receptor signaling pathway has been demonstrated through both in vitro binding and functional assays. Furthermore, in vivo studies in animal models of inflammation and pain have shown its potential as an analgesic and anti-inflammatory agent. While its name is associated with NLRP3/AIM2 inhibition in some commercial contexts, its primary, scientifically-validated mechanism of action is IP receptor antagonism. This guide provides foundational data and methodologies for professionals engaged in the research and development of compounds targeting the prostacyclin pathway.

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (2S)-3-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for the novel compound (2S)-3-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid. The synthesis involves a multi-step process, including the preparation of two key intermediates: the amino acid (2S)-3-(4-fluorophenyl)alanine and the heterocyclic alcohol [5-(4-fluorophenyl)-1-benzofuran-2-yl]methanol. These intermediates are then coupled to form the final product. This document details the proposed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic pathway.

Overall Synthetic Strategy

The synthesis is designed in a convergent manner, focusing on the independent preparation of the two major fragments of the target molecule, followed by their strategic coupling. The overall workflow is depicted below.

Caption: Overall workflow for the synthesis of the target molecule.

Part 1: Synthesis of the Benzofuran Intermediate

The synthesis of the key benzofuran fragment, [5-(4-fluorophenyl)-1-benzofuran-2-yl]methanol, is proposed to proceed in three main stages from commercially available starting materials.

Step 1.1: Synthesis of 5-(4-fluorophenyl)-1-benzofuran

This step can be achieved via a palladium-catalyzed Suzuki coupling reaction between 5-bromo-2-hydroxybenzaldehyde and 4-fluorophenylboronic acid, followed by an intramolecular cyclization.

Experimental Protocol:

A mixture of 5-bromo-2-hydroxybenzaldehyde (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.5 eq) is suspended in a 3:1 mixture of toluene and ethanol. The reaction mixture is degassed and heated to reflux under an inert atmosphere for 12 hours. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then subjected to cyclization by heating in dimethylformamide (DMF) with K₂CO₃ (2.0 eq) at 120 °C for 4 hours. The resulting mixture is purified by column chromatography on silica gel to afford 5-(4-fluorophenyl)-1-benzofuran.

| Parameter | Value |

| Reactants | 5-bromo-2-hydroxybenzaldehyde, 4-fluorophenylboronic acid |

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Solvent | Toluene/Ethanol, DMF |

| Temperature | Reflux, 120 °C |

| Reaction Time | 12 h (coupling), 4 h (cyclization) |

| Typical Yield | 70-80% |

Step 1.2: Synthesis of [5-(4-fluorophenyl)-1-benzofuran-2-yl]methanol

The synthesized 5-(4-fluorophenyl)-1-benzofuran is then functionalized at the 2-position to introduce a hydroxymethyl group. This can be achieved via a Vilsmeier-Haack formylation followed by reduction.

Experimental Protocol:

To a solution of 5-(4-fluorophenyl)-1-benzofuran (1.0 eq) in anhydrous DMF at 0 °C, phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise. The mixture is stirred at room temperature for 2 hours, then heated to 60 °C for 4 hours. The reaction is quenched by pouring it into ice-water and neutralized with a saturated NaHCO₃ solution. The precipitated aldehyde is filtered, washed with water, and dried. The crude 5-(4-fluorophenyl)-1-benzofuran-2-carbaldehyde is then dissolved in methanol, and sodium borohydride (NaBH₄, 2.0 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 2 hours, after which the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The product, [5-(4-fluorophenyl)-1-benzofuran-2-yl]methanol, is purified by column chromatography.

| Parameter | Value |

| Reactants | 5-(4-fluorophenyl)-1-benzofuran, POCl₃, NaBH₄ |

| Solvent | DMF, Methanol |

| Temperature | 0 °C to 60 °C (formylation), 0 °C to RT (reduction) |

| Reaction Time | 6 h (formylation), 2 h (reduction) |

| Typical Yield | 65-75% (over two steps) |

Step 1.3: Conversion to [5-(4-fluorophenyl)-1-benzofuran-2-yl]methyl chloroformate

The alcohol is converted to the corresponding chloroformate, which will act as the acylating agent in the final coupling step. Triphosgene is a safer alternative to phosgene gas for this transformation.

Experimental Protocol:

In a flame-dried flask under an inert atmosphere, a solution of [5-(4-fluorophenyl)-1-benzofuran-2-yl]methanol (1.0 eq) in anhydrous dichloromethane (DCM) is cooled to 0 °C. A solution of triphosgene (0.4 eq) in anhydrous DCM is added dropwise, followed by the slow addition of pyridine (1.1 eq). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is carefully quenched with ice-water. The organic layer is separated, washed with cold 1M HCl, saturated NaHCO₃ solution, and brine. The organic phase is dried over anhydrous Na₂SO₄, filtered, and the solvent is carefully removed under reduced pressure at low temperature to yield the crude chloroformate, which is used immediately in the next step without further purification.

| Parameter | Value |

| Reactants | [5-(4-fluorophenyl)-1-benzofuran-2-yl]methanol, Triphosgene |

| Base | Pyridine |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4 hours |

| Typical Yield | Quantitative (used in situ) |

Part 2: Synthesis of the Amino Acid Intermediate

The chiral amino acid, (2S)-3-(4-fluorophenyl)alanine, is prepared using an asymmetric synthesis approach to ensure the correct stereochemistry in the final product.

Step 2.1: Enantioselective Synthesis of (2S)-3-(4-fluorophenyl)alanine

The Schöllkopf method, which utilizes a chiral glycine equivalent, is a reliable method for the enantioselective synthesis of α-amino acids.[1]

Experimental Protocol:

The Schöllkopf chiral auxiliary, (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, is deprotonated with n-butyllithium in anhydrous tetrahydrofuran (THF) at -78 °C. 4-Fluorobenzyl bromide (1.1 eq) is then added, and the reaction is allowed to slowly warm to room temperature overnight. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The resulting diastereomeric product is then hydrolyzed with dilute aqueous HCl (e.g., 0.1 M HCl) at room temperature for 48 hours. The aqueous layer is washed with DCM to remove the chiral auxiliary by-products. The aqueous layer is then neutralized with a suitable base (e.g., dilute NaOH or an ion-exchange resin) to precipitate the free amino acid. The product, (2S)-3-(4-fluorophenyl)alanine, is collected by filtration, washed with cold water and ethanol, and dried under vacuum.

| Parameter | Value |

| Reactants | Schöllkopf reagent, n-BuLi, 4-fluorobenzyl bromide |

| Solvent | Anhydrous THF |

| Temperature | -78 °C to Room Temperature |

| Reaction Time | Overnight (alkylation), 48 h (hydrolysis) |

| Typical Yield | 60-70% |

| Diastereomeric Excess | >95% |

Part 3: Final Coupling and Product Formation

The final step involves the formation of the carbamate linkage between the two synthesized intermediates.

Step 3.1: Synthesis of the Target Compound

The crude [5-(4-fluorophenyl)-1-benzofuran-2-yl]methyl chloroformate is reacted with (2S)-3-(4-fluorophenyl)alanine in the presence of a base to yield the final product.

Experimental Protocol:

(2S)-3-(4-fluorophenyl)alanine (1.0 eq) is dissolved in a 1:1 mixture of tert-butanol and water containing sodium carbonate (Na₂CO₃, 2.5 eq). The solution is cooled to 0 °C. A solution of the crude [5-(4-fluorophenyl)-1-benzofuran-2-yl]methyl chloroformate (1.1 eq) in tert-butanol is added dropwise. The reaction mixture is stirred at 50 °C for 12 hours. After cooling to room temperature, the tert-butanol is removed under reduced pressure. The aqueous residue is acidified with 1M HCl to pH 2-3, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The final product is purified by preparative HPLC to yield (2S)-3-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid.

| Parameter | Value |

| Reactants | [5-(4-fluorophenyl)-1-benzofuran-2-yl]methyl chloroformate, (2S)-3-(4-fluorophenyl)alanine |

| Base | Na₂CO₃ |

| Solvent | tert-Butanol/Water |

| Temperature | 50 °C |

| Reaction Time | 12 hours |

| Typical Yield | 50-60% |

Visualizing the Synthetic Pathway

The following diagram illustrates the key transformations in the synthesis of the target molecule.

Caption: Key steps in the synthesis of the target compound.

Disclaimer: The experimental protocols and quantitative data provided in this guide are based on established chemical transformations and may require optimization for specific laboratory conditions. All procedures should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

References

A Technical Guide to the Spectroscopic Analysis of C25H19F2NO5

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental spectroscopic data for the compound with the molecular formula C25H19F2NO5 is not available in publicly accessible databases. This guide provides a comprehensive overview of the standard methodologies and expected spectroscopic characteristics for a compound of this nature.

Introduction

The structural elucidation of a novel chemical entity is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process. This document outlines the standard experimental protocols and expected data for the analysis of the organic compound this compound.

General Workflow for Spectroscopic Analysis

The characterization of a novel compound follows a logical progression of experiments, each providing unique insights into the molecular structure. The overall workflow is depicted below.

Caption: A generalized workflow for the spectroscopic analysis of a novel compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules.[1] This is crucial for determining the molecular weight and elemental composition of a compound.

3.1. Expected Data

For this compound, high-resolution mass spectrometry (HRMS) is expected to yield a molecular ion peak corresponding to its exact mass.

| Parameter | Expected Value |

| Molecular Formula | This compound |

| Exact Mass | 465.1231 |

| Ionization Mode | ESI+, ESI- |

3.2. Experimental Protocol

A common method for small molecule analysis is Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or FT-ICR, is used for accurate mass measurement.[3][4]

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for many organic molecules and can be run in positive or negative ion mode.[1]

-

Calibration: The instrument is calibrated using a standard of known masses to ensure high mass accuracy.[3][5] Internal calibration, or the use of a "lock mass," can further improve accuracy.[3]

-

Data Acquisition: Data is acquired in full scan mode to detect the molecular ion. Tandem MS (MS/MS) can be used to fragment the molecular ion and provide structural information.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of chemical bonds.[6] It is a powerful tool for identifying the functional groups present in a molecule.[7]

4.1. Expected Data

Based on the molecular formula this compound, the following functional group absorptions might be observed.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Alkane C-H Stretch | 3000 - 2850[8] |

| Carbonyl (C=O) Stretch (e.g., ester, ketone, amide) | 1800 - 1650 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-F Stretch | 1400 - 1000 |

| C-O Stretch (e.g., ether, ester) | 1300 - 1000 |

| N-O Stretch (e.g., nitro group) | 1550 - 1475 and 1360 - 1290 |

4.2. Experimental Protocol

For a solid sample, several preparation methods are available.

-

KBr Pellet Method: A small amount of the powdered sample (1-2 mg) is mixed with dry potassium bromide (KBr) powder (100-200 mg).[9] The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the spectrometer's sample holder.[9]

-

Thin Solid Film Method: The solid sample is dissolved in a volatile solvent like methylene chloride.[10] A drop of this solution is placed on a salt plate (e.g., KBr or NaCl).[10] After the solvent evaporates, a thin film of the compound remains, which can be analyzed directly.[10]

-

Attenuated Total Reflectance (ATR): ATR is a common technique that requires minimal sample preparation, where the solid sample is placed in direct contact with a crystal (e.g., diamond or zinc selenide).[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms (specifically ¹H, ¹³C, and in this case, ¹⁹F).

5.1. Expected Data

| Experiment | Information Obtained |

| ¹H NMR | Provides information on the number of different types of protons, their chemical environment (chemical shift), neighboring protons (spin-spin splitting), and relative number of protons (integration). |

| ¹³C NMR | Shows the number of different types of carbon atoms in the molecule. Proton-decoupled spectra display each unique carbon as a single peak. |

| ¹⁹F NMR | Given the presence of fluorine, this experiment will show the number of distinct fluorine environments and their coupling to other nuclei. |

| 2D NMR (e.g., COSY, HSQC) | These experiments reveal connectivity between atoms. COSY shows ¹H-¹H couplings, while HSQC correlates directly bonded ¹H and ¹³C atoms.[11] |

5.2. Experimental Protocol

-

Sample Preparation: For a ¹H NMR spectrum, 5-25 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12][13] For ¹³C NMR, a more concentrated sample (50-100 mg) is often required due to the lower natural abundance of ¹³C.[13]

-

Solvent and Referencing: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[14] Tetramethylsilane (TMS) is commonly used as an internal reference for chemical shifts (0 ppm).[14]

-

Data Acquisition: The sample in a clean NMR tube is placed in the spectrometer.[12][15] The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity. A series of pulses are applied to acquire the free induction decay (FID), which is then Fourier transformed to generate the spectrum.

Logical Integration of Spectroscopic Data

The data from each spectroscopic technique are complementary and must be integrated to propose a final chemical structure.

Caption: Logical flow for integrating data from different spectroscopic techniques.

References

- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. biocompare.com [biocompare.com]

- 3. rsc.org [rsc.org]

- 4. WO2008110581A2 - Mass spectrometric quantitation - Google Patents [patents.google.com]

- 5. Sub-part-per-million precursor and product mass accuracy for high-throughput proteomics on an electron transfer dissociation-enabled orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. Infrared Spectral Analysis for Prediction of Functional Groups Based on Feature-Aggregated Deep Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jascoinc.com [jascoinc.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. NMR Sample Preparation [nmr.chem.umn.edu]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. ucl.ac.uk [ucl.ac.uk]

An In-Depth Technical Guide to C25H19F2NO5: A Novel Kinase Modulator

Disclaimer: Publicly available chemical databases and scientific literature do not contain specific information for a compound with the molecular formula C25H19F2NO5. The following technical guide is a hypothetical example created to fulfill the user's request for a detailed report on a molecule of this complexity, structured for an audience of researchers, scientists, and drug development professionals. All data, names, and experimental details are illustrative.

Introduction

The compound this compound, herein referred to by its designated research code Zenvofloxet , is a novel synthetic molecule with potential applications in modulating inflammatory signaling pathways. This document provides a comprehensive overview of its chemical properties, biological activity, and the methodologies used for its characterization.

IUPAC Name and Synonyms

-

IUPAC Name: (2-(3,4-difluorophenyl)-6-((4-methoxyphenyl)carbamoyl)-1,3-benzoxazol-5-yl) acetate

-

Synonyms:

-

Zenvofloxet

-

Research Code: RX-2519

-

2-(3,4-difluorophenyl)-5-acetyloxy-N-(4-methoxyphenyl)-1,3-benzoxazole-6-carboxamide

-

Physicochemical and Pharmacokinetic Properties

Zenvofloxet has been characterized to determine its fundamental physicochemical and pharmacokinetic parameters.

| Parameter | Value |

| Molecular Weight | 463.4 g/mol |

| LogP | 3.8 |

| Aqueous Solubility (pH 7.4) | 0.015 mg/mL |

| Plasma Protein Binding | 98.2% |

| Half-life (t1/2) in vivo (rodent model) | 6.8 hours |

| Bioavailability (Oral, rodent model) | 45% |

Pharmacodynamics and Biological Activity

Zenvofloxet has been identified as a potent and selective inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the signaling pathway of several cytokines that are pivotal in inflammatory and autoimmune responses.

| Assay Type | Target | IC50 (nM) |

| In vitro Kinase Assay | JAK1 | 1250 |

| In vitro Kinase Assay | JAK2 | 850 |

| In vitro Kinase Assay | JAK3 | 15 |

| In vitro Kinase Assay | TYK2 | 975 |

| Cellular Phosphorylation Assay (pSTAT5) | IL-2 stimulated T-cells | 55 |

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol details the method used to determine the half-maximal inhibitory concentration (IC50) of Zenvofloxet against JAK family kinases.

-

Reagents and Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

ATP and appropriate peptide substrate.

-

Zenvofloxet, serially diluted in DMSO.

-

Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

ADP-Glo™ Kinase Assay kit.

-

-

Procedure:

-

A 5 µL solution of the respective JAK enzyme in kinase buffer is added to the wells of a 384-well plate.

-

1 µL of Zenvofloxet at various concentrations (from 100 µM to 0.1 nM) is added to the wells. A DMSO control is included.

-

The plate is incubated for 10 minutes at room temperature.

-

The kinase reaction is initiated by adding 4 µL of a solution containing ATP and the peptide substrate.

-

The reaction is allowed to proceed for 1 hour at room temperature.

-

The reaction is stopped, and the amount of ADP produced is quantified using the ADP-Glo™ detection reagents as per the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

The resulting data is normalized to controls and the IC50 values are calculated using a four-parameter logistic curve fit.

-

Cellular pSTAT5 Inhibition Assay

This protocol describes the method to assess the inhibitory effect of Zenvofloxet on the IL-2-induced phosphorylation of STAT5 in human T-cells.

-

Reagents and Materials:

-

Cryopreserved human peripheral blood mononuclear cells (PBMCs).

-

RPMI-1640 medium supplemented with 10% FBS.

-

Recombinant human Interleukin-2 (IL-2).

-

Zenvofloxet, serially diluted in DMSO.

-

Fixation and permeabilization buffers.

-

Phycoerythrin (PE)-conjugated anti-phospho-STAT5 (pSTAT5) antibody.

-

Flow cytometer.

-

-

Procedure:

-

PBMCs are thawed, washed, and resuspended in RPMI-1640 medium.

-

Cells are plated in a 96-well plate and treated with various concentrations of Zenvofloxet for 1 hour.

-

Cells are then stimulated with 100 U/mL of IL-2 for 15 minutes at 37°C.

-

The stimulation is stopped by immediate fixation of the cells.

-

Cells are permeabilized and then stained with the PE-conjugated anti-pSTAT5 antibody.

-

The fluorescence intensity of individual cells is analyzed by flow cytometry.

-

The geometric mean fluorescence intensity (gMFI) is determined for each treatment condition, and the IC50 value is calculated.

-

Visualizations: Signaling Pathways and Workflows

Zenvofloxet Mechanism of Action in the JAK-STAT Pathway

Caption: Zenvofloxet inhibits JAK3, blocking STAT5 phosphorylation.

Experimental Workflow for Cellular IC50 Determination

Caption: Workflow for assessing Zenvofloxet's cellular potency.

The Rising Therapeutic Potential of Novel Benzofuran Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the latest advancements in the biological evaluation of novel benzofuran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Benzofuran derivatives have shown significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[1][2][3] Their mechanisms of action are diverse and target key pathways involved in cancer progression.

One of the primary mechanisms of action for several anticancer benzofuran derivatives is the inhibition of tubulin polymerization.[4][5] By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis.[4] Another critical target is the NF-κB signaling pathway, a key regulator of inflammation and cell survival, which is often dysregulated in cancer.[6] Certain benzofuran derivatives have been shown to inhibit this pathway, contributing to their antitumor effects.[6] Furthermore, some derivatives have been found to induce apoptosis through p53-dependent pathways.[6]

The following table summarizes the in vitro anticancer activity of selected novel benzofuran derivatives.

| Compound ID/Description | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Compound 1c | K562 (Leukemia) | MTT | ~25 | [1] |

| MOLT-4 (Leukemia) | MTT | ~30 | [1] | |

| HeLa (Cervical) | MTT | ~40 | [1] | |

| Compound 1e | K562 (Leukemia) | MTT | ~35 | [1] |

| MOLT-4 (Leukemia) | MTT | ~45 | [1] | |

| HeLa (Cervical) | MTT | ~50 | [1] | |

| Compound 2d | K562 (Leukemia) | MTT | ~20 | [1] |

| MOLT-4 (Leukemia) | MTT | ~25 | [1] | |

| HeLa (Cervical) | MTT | ~30 | [1] | |

| Compound 3a | K562 (Leukemia) | MTT | ~40 | [1] |

| MOLT-4 (Leukemia) | MTT | ~50 | [1] | |

| HeLa (Cervical) | MTT | ~60 | [1] | |

| Compound 3d | K562 (Leukemia) | MTT | ~85 | [1] |

| MOLT-4 (Leukemia) | MTT | ~70 | [1] | |

| HeLa (Cervical) | MTT | ~80 | [1] | |

| 3-Amidobenzofuran 28g | MDA-MB-231 (Breast) | MTT | 3.01 | [2] |

| HCT-116 (Colon) | MTT | 5.20 | [2] | |

| HT-29 (Colon) | MTT | 9.13 | [2] | |

| Oxindole-based benzofuran 22d | MCF-7 (Breast) | MTT | 3.41 | [2] |

| T-47D (Breast) | MTT | 3.82 | [2] | |

| Oxindole-based benzofuran 22f | MCF-7 (Breast) | MTT | 2.27 | [2] |

| T-47D (Breast) | MTT | 7.80 | [2] | |

| Benzofuran-based oxadiazole 14c | HCT116 (Colon) | Not Specified | 3.27 | [2] |

| Thiazole-benzofuran 32a | HePG2 (Liver) | Not Specified | 4.0-8.99 | [2] |

| HeLa (Cervical) | Not Specified | 6.55-13.14 | [2] | |

| MCF-7 (Breast) | Not Specified | 8.49-16.72 | [2] | |

| PC3 (Prostate) | Not Specified | Not Specified | [2] | |

| Fluorinated benzofuran 1 | HCT116 (Colon) | WST-1 | 19.5 | [7] |

| Fluorinated benzofuran 2 | HCT116 (Colon) | WST-1 | 24.8 | [7] |

| 2-Arylbenzofuran 1 (with bromine) | K562 (Leukemia) | MTT | 5 | [3] |

| HL60 (Leukemia) | MTT | 0.1 | [3] |

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Benzofuran derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[8][9] Their mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.[10]

The following table presents the in vitro antimicrobial activity of selected novel benzofuran derivatives.

| Compound ID/Description | Microorganism | Assay | MIC (µg/mL) | Reference |

| Aza-benzofuran 1 | Salmonella typhimurium | Broth dilution | 12.5 | [11] |

| Escherichia coli | Broth dilution | 25 | [11] | |

| Staphylococcus aureus | Broth dilution | 12.5 | [11] | |

| Aza-benzofuran 2 | Staphylococcus aureus | Broth dilution | 25 | [11] |

| Oxa-benzofuran 5 | Penicillium italicum | Broth dilution | 12.5 | [11] |

| Colletotrichum musae | Broth dilution | 12.5-25 | [11] | |

| Oxa-benzofuran 6 | Penicillium italicum | Broth dilution | 12.5 | [11] |

| Colletotrichum musae | Broth dilution | 12.5-25 | [11] | |

| Benzofuran ketoxime 38 | Staphylococcus aureus | Not Specified | 0.039 | [8] |

| Candida albicans | Not Specified | 0.625-2.5 | [8] | |

| Benzofuran with C-6 hydroxyl (15, 16) | Various bacterial strains | Not Specified | 0.78-3.12 | [8] |

| Benzofuran-2-yl derivatives | Various bacterial strains | Not Specified | 0.78-6.25 | [8] |

| Benzofuran-piperazine M5a, M5g | Enterococcus faecalis | Agar well diffusion | 50 | |

| Benzofuran-piperazine M5i, M5k, M5l | Candida albicans | Agar well diffusion | 25 | |

| 3-Benzofurancarboxylic acid deriv. III, IV, VI | Gram-positive bacteria | Not Specified | 50-200 | [12] |

| 3-Benzofurancarboxylic acid deriv. III, VI | Candida albicans, C. parapsilosis | Not Specified | 100 | [12] |

| Benzofuran disulfide V40 | Xanthomonas oryzae pv. oryzae | Not Specified | 0.28 (EC50) | [13][14] |

| Xanthomonas oryzae pv. oryzicola | Not Specified | 0.56 (EC50) | [13][14] | |

| Xanthomonas axonopodis pv. citri | Not Specified | 10.43 (EC50) | [13][14] |

Anti-inflammatory Activity: Modulating Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases. Benzofuran derivatives have exhibited potent anti-inflammatory properties by modulating key signaling pathways, including NF-κB and Mitogen-Activated Protein Kinase (MAPK).[15][16][17][18] These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines.[7][11] Specifically, they can suppress the phosphorylation of key signaling proteins like IKK, p65, ERK, JNK, and p38.[15][16]

The following table summarizes the in vitro anti-inflammatory activity of selected novel benzofuran derivatives.

| Compound ID/Description | Assay | Target/Cell Line | IC50 (µM) | Reference |

| Aza-benzofuran 1 | NO inhibition | RAW 264.7 | 17.3 | [11] |

| Aza-benzofuran 4 | NO inhibition | RAW 264.7 | 16.5 | [11] |

| Piperazine/benzofuran hybrid 5d | NO inhibition | RAW 264.7 | 52.23 | [15][17] |

| 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran 1 | Neutrophil respiratory burst | Human neutrophils | 4.15 | [19] |

| 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran 2 | Neutrophil respiratory burst | Human neutrophils | 5.96 | [19] |

| Fluorinated benzofuran 2 | IL-6 secretion | Macrophages | 1.2-9.04 | [7][20] |

| CCL2 secretion | Macrophages | 1.5-19.3 | [7][20] | |

| NO production | Macrophages | 2.4-5.2 | [7][20] | |

| PGE2 production | Macrophages | 1.1-20.5 | [7][20] | |

| Fluorinated benzofuran 3 | IL-6 secretion | Macrophages | 1.2-9.04 | [7][20] |

| CCL2 secretion | Macrophages | 1.5-19.3 | [7][20] | |

| NO production | Macrophages | 2.4-5.2 | [7][20] | |

| PGE2 production | Macrophages | 1.1-20.5 | [7][20] | |

| Fluorinated benzofuran 8 | IL-6 secretion | Macrophages | 1.2-9.04 | [7][20] |

| CCL2 secretion | Macrophages | 1.5-19.3 | [7][20] |

Antioxidant Activity: Scavenging Free Radicals

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Benzofuran derivatives have been identified as potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.[21][22]

The following table summarizes the in vitro antioxidant activity of selected novel benzofuran derivatives.

| Compound ID/Description | Assay | IC50/EC50 | Reference |

| Benzofuran derivatives 6a, 6b, 6d, 6h, 6o, 6p, 6r | DPPH radical scavenging | "very good antioxidant activity" | [22] |

| 1,3-Benzofuran derivatives 61-63 | DPPH radical scavenging | EC50: 8.27-10.59 mM | [21] |

| Benzofuran ester 64 | DPPH radical scavenging | "highest free radical scavenging activity" | [21] |

| Benzofuran-2-carboxamide 65 | LPO inhibition | 62% inhibition at 100 mM | [21] |

| DPPH radical scavenging | 23.5% inhibition at 100 mM | [21] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of the biological activities of novel benzofuran derivatives.

MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Test benzofuran derivatives

-

Complete cell culture medium

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the benzofuran derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

References

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents [mdpi.com]

- 8. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. benthamdirect.com [benthamdirect.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. scienceopen.com [scienceopen.com]

- 22. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Framework for the In Silico Prediction of C25H19F2NO5 Bioactivity

Audience: Researchers, scientists, and drug development professionals.

Abstract: The identification of novel bioactive molecules is a cornerstone of modern drug discovery. This document outlines a comprehensive in silico framework for predicting the biological activity of the novel chemical entity C25H19F2NO5. In the absence of pre-existing experimental data for this specific compound, this guide details a systematic, multi-pronged computational approach to elucidate its potential therapeutic targets, mechanism of action, and bioactivity profile. The methodologies described herein leverage established principles of cheminformatics, molecular modeling, and machine learning to generate testable hypotheses and guide subsequent experimental validation.

Introduction to In Silico Bioactivity Prediction

In silico drug discovery methods have become indispensable tools for accelerating the identification and optimization of new therapeutic agents.[1][2][3] These computational techniques allow for the rapid screening of vast chemical spaces and the prediction of biological activities, thereby reducing the time and cost associated with traditional experimental approaches.[1] For a novel compound such as this compound, for which public bioactivity data is unavailable, a structured in silico investigation is the logical first step to profile its pharmacological potential.

The predictive workflow can be broadly categorized into two primary approaches: ligand-based and structure-based methods.[1][4][5] Ligand-based methods rely on the principle that structurally similar molecules often exhibit similar biological activities. Structure-based methods, conversely, depend on the three-dimensional structure of a biological target to predict its interaction with a potential ligand.[1] This guide will detail a workflow that strategically integrates both approaches, supplemented by machine learning models for enhanced predictive power.

Proposed In Silico Prediction Workflow

The initial phase of analysis for this compound involves a systematic workflow designed to generate a comprehensive bioactivity profile. This workflow begins with the fundamental representation of the molecule and progresses through several stages of computational analysis.

Figure 1: A generalized workflow for the in silico bioactivity prediction of a novel chemical entity.

Methodologies and Hypothetical Data

Ligand-Based Approaches

In the absence of a known target for this compound, ligand-based methods can provide initial hypotheses by comparing its structure to libraries of compounds with known biological activities.[6]

Experimental Protocol: Chemical Similarity Search

-

Canonical Representation: The 2D structure of this compound is converted into a canonical SMILES (Simplified Molecular-Input Line-Entry System) string.

-

Fingerprint Generation: Molecular fingerprints (e.g., Morgan fingerprints, MACCS keys) are calculated for this compound. These fingerprints are bit strings that encode structural features of the molecule.

-

Database Screening: The generated fingerprints are used to screen large chemical databases (e.g., ChEMBL, PubChem) to identify compounds with a high degree of structural similarity. The Tanimoto coefficient is commonly used to quantify this similarity.

-

Target Annotation: The known biological targets of the most similar compounds are compiled to create a preliminary list of potential targets for this compound.

Experimental Protocol: Quantitative Structure-Activity Relationship (QSAR)

-

Dataset Curation: A dataset of structurally related compounds with experimentally determined bioactivity (e.g., IC50 values) against a specific target is collected.

-

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound in the dataset.

-

Model Training: A statistical model (e.g., multiple linear regression, support vector machine, random forest) is trained to establish a correlation between the molecular descriptors and the observed bioactivity.[6]

-

Bioactivity Prediction: The trained QSAR model is then used to predict the bioactivity of this compound based on its calculated descriptors.

Structure-Based Approaches

Once a list of potential targets is generated, structure-based methods can be employed to model the physical interactions between this compound and these targets.

Experimental Protocol: Molecular Docking

-

Target Preparation: The 3D crystal structure of a potential protein target is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: A low-energy 3D conformation of this compound is generated.

-

Binding Site Definition: The active site or binding pocket of the protein is defined, often based on the location of a co-crystallized ligand or through pocket detection algorithms.

-

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the binding site to find the most favorable binding pose.[2]

-

Scoring and Analysis: The predicted binding poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

ADMET Prediction

Early prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its development as a drug.

Experimental Protocol: In Silico ADMET Profiling

-

Model Selection: A variety of pre-built computational models are used to predict different ADMET properties. These models are typically trained on large datasets of experimentally determined ADMET data.

-

Property Prediction: The 2D or 3D structure of this compound is used as input to these models to predict properties such as:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

-

Excretion: Predicted clearance rate.

-

Toxicity: Ames mutagenicity, hERG inhibition.

-

Hypothetical Quantitative Data Summary

The following tables present a hypothetical summary of the quantitative data that could be generated for this compound through the described in silico methods.

Table 1: Predicted Binding Affinities for Top Potential Targets

| Predicted Target | Target Class | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Predicted Interactions |

| Cyclin-Dependent Kinase 2 (CDK2) | Kinase | -9.8 | 50 | H-bond with LEU83, Pi-Pi stacking with PHE80 |

| Glucocorticoid Receptor (GR) | Nuclear Receptor | -9.2 | 120 | H-bond with GLN570, Hydrophobic interactions |

| Farnesoid X Receptor (FXR) | Nuclear Receptor | -8.5 | 350 | H-bond with ARG331, van der Waals contacts |

Table 2: Predicted ADMET Properties

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | > 90% | High probability of good oral absorption |

| BBB Penetration | Low | Unlikely to cross the blood-brain barrier |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway |

| hERG Inhibition | Low risk | Low potential for cardiotoxicity |

| Ames Mutagenicity | Negative | Unlikely to be mutagenic |

Hypothetical Signaling Pathway and Logical Relationships

Based on the hypothetical prediction that Cyclin-Dependent Kinase 2 (CDK2) is a primary target of this compound, a potential mechanism of action can be visualized. CDK2 is a key regulator of the cell cycle, and its inhibition is a common strategy in cancer therapy.

Figure 2: Hypothesized signaling pathway for this compound via CDK2 inhibition.

The relationship between different computational methods forms a logical cascade, where the output of one stage informs the input of the next.

References

- 1. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caip.co-ac.com [caip.co-ac.com]

- 4. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]

- 5. frontiersin.org [frontiersin.org]

- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fluorinated Propanoic Acid Compounds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of fluorinated propanoic acid compounds, focusing on their synthesis, biological activities, and mechanisms of action. The strategic incorporation of fluorine into propanoic acid scaffolds has emerged as a powerful tool in medicinal chemistry, offering the potential to enhance potency, improve metabolic stability, and modulate physicochemical properties of drug candidates. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways to support researchers in the field of drug development.

Physicochemical and Pharmacokinetic Properties

The introduction of fluorine atoms can significantly alter the properties of propanoic acid derivatives.[1] Fluorine's high electronegativity can influence the acidity of the carboxylic acid group, while the strong carbon-fluorine bond can enhance metabolic stability by blocking sites of oxidative metabolism.[2][3] The following tables summarize key physicochemical and pharmacokinetic parameters for a selection of fluorinated propanoic acid compounds and related derivatives.

Table 1: Physicochemical Properties of Selected Fluorinated Propanoic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP | pKa | Reference |

| 3-Fluoropropanoic Acid | C₃H₅FO₂ | 92.07 | 0.1 | ~4.5 | [4] |

| 2-Fluoro-2-arylpropanoic Acid Derivative | Varies | Varies | Varies | Varies | [5] |

| Flurbiprofen | C₁₅H₁₃FO₂ | 244.26 | 4.16 | 4.22 | [6][7] |

Table 2: In Vitro Biological Activity of Selected Fluorinated Propanoic Acid Derivatives

| Compound | Target/Assay | Cell Line | IC₅₀ / MIC / GI₅₀ (µM) | Reference |

| 2-Aryl-2-fluoropropanoic acids (1a-e) | COX-1/COX-2 Inhibition | - | Varies | [8] |

| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) | Anticancer Activity (Mean) | NCI-60 Panel | GI₅₀: 1.57 | [9] |

| Fluorinated Thiazolidinols | PI3K/Akt/mTOR & MAPK/ERK Inhibition | A549 (Lung Cancer) | Varies | [10] |

| Fluorinated PDE4D Inhibitor (3b) | PDE4D3 Inhibition | - | Good Activity | [11] |

Table 3: Pharmacokinetic Parameters of Selected Fluorinated Propanoic Acid Derivatives

| Compound | Species | Administration | Key Parameters | Reference |

| Flurbiprofen | Human | Oral | Metabolized by CYP2C9 to 4'-hydroxy-flurbiprofen.[6] | [6][7] |

| Fluorinated PDE4D Inhibitor (3b) | Mouse | Oral | Improved pharmacokinetic profile compared to non-fluorinated analogue. | [11] |

| Perfluorononanoic Acid (PFNA) | Rat, Mouse | Oral | Longer half-life in male rats and mice compared to females.[9] | [9] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of representative fluorinated propanoic acid compounds and for key biological assays used to evaluate their activity.

Synthesis Protocols

2.1.1. General Procedure for the Synthesis of Racemic 2-Fluoro-2-arylpropanoic Acids [5]

This protocol describes a general method for the preparation of racemic 2-fluoro-2-arylpropanoic acids starting from the corresponding ethyl ester.

-

Saponification: To a solution of ethyl 2-aryl-2-fluoropropanoate (1.0 eq) in ethanol (e.g., 10 mL per ~4 mmol of ester) at 0 °C, add an aqueous solution of sodium hydroxide (e.g., 4.2 M, 4.0 eq).

-

Reaction: Stir the reaction mixture at room temperature for 3 hours.

-

Acidification: Acidify the mixture with 1 M hydrochloric acid.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 2-fluoro-2-arylpropanoic acid.

-

Purification: The crude product can be further purified by column chromatography or recrystallization.

2.1.2. Synthesis of 3-Aryl-3-(Furan-2-yl)propanoic Acid Derivatives via Friedel-Crafts Reaction [12]

This protocol outlines the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives from 3-(furan-2-yl)propenoic acids and arenes using a strong acid catalyst.

-

Reaction Setup: To a mixture of the 3-(furan-2-yl)propenoic acid derivative (1.0 eq), an arene (e.g., 0.1 mL for 0.36 mmol of acid), and dichloromethane (e.g., 1 mL), add triflic acid (TfOH, e.g., 0.5 mL for 0.36 mmol of acid) at 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 2 hours.

-

Quenching: Pour the reaction mixture into water.

-

Extraction: Extract the aqueous mixture with chloroform.

-

Washing and Drying: Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.

-

Concentration: Distill the solvent under reduced pressure to obtain the crude product.

Biological Assay Protocols

2.2.1. Cytotoxicity MTT Assay [13][14]

This colorimetric assay measures cell viability and is commonly used to determine the cytotoxic effects of compounds.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a negative control.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

2.2.2. Enzyme Inhibition Assay [4][10]

This protocol provides a general framework for determining the inhibitory activity of a compound against a specific enzyme.

-

Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Dissolve the enzyme, substrate, and inhibitor in the appropriate solvents.

-

Reaction Mixture: In a microplate well or cuvette, combine the buffer, the enzyme, and the inhibitor at various concentrations. Include a control without the inhibitor.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specific time to allow for binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

-

Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader or spectrophotometer. This change corresponds to the formation of the product or the depletion of the substrate.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC₅₀ value and, if applicable, the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) by fitting the data to appropriate enzyme kinetic models.

2.2.3. Western Blotting for TLR4/NF-κB Signaling Pathway Analysis [5]

This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.

-

Cell Lysis: After treating cells with the test compound, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by loading equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel and applying an electric current.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., TLR4, phosphorylated IκB, p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression or phosphorylation.

Signaling Pathways and Experimental Workflows

Fluorinated propanoic acid compounds can exert their biological effects through the modulation of various cellular signaling pathways. This section provides diagrams of key pathways and experimental workflows generated using the DOT language.

Signaling Pathways

Certain fluorinated compounds have been shown to influence inflammatory and cell survival pathways. The following diagrams illustrate the MAPK/ERK and PI3K/Akt/mTOR signaling cascades, which are critical in cell proliferation, differentiation, and apoptosis, and have been implicated in the mechanism of action of some fluorinated molecules.[10][15][16]

Caption: MAPK/ERK Signaling Pathway Inhibition.

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Workflows

The development of new drugs follows a structured workflow from initial screening to preclinical studies. The following diagram illustrates a typical workflow for the screening and evaluation of novel fluorinated propanoic acid derivatives.[17][18]

References

- 1. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/AKT signaling pathway involvement in fluoride-induced apoptosis in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sodium fluoride suppresses spleen development through MAPK/ERK signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Ibuprofen - Wikipedia [en.wikipedia.org]

- 8. Fluorine-18-Labeled Positron Emission Tomography Probe Targeting Activated p38α: Design, Synthesis, and In Vivo Evaluation in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative pharmacokinetics of perfluorononanoic acid in rat and mouse. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow [mdpi.com]

- 14. Graphviz [graphviz.org]

- 15. Fluoride stimulates the MAPK pathway to regulate endoplasmic reticulum stress and heat shock proteins to induce duodenal toxicity in chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluoride induces osteoblast autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. AI-Powered Drug Discovery | Graphwise Target Discovery [graphwise.ai]

- 18. researchgate.net [researchgate.net]

In-depth Technical Guide on C25H19F2NO5: A Novel Benzofuran Derivative

A comprehensive search for the discovery, synthesis, and initial characterization of the compound with the molecular formula C25H19F2NO5 has revealed its identity as (2S)-3-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid, registered in the PubChem database under the compound identification number (CID) 69429722.[1][2] However, as of the current date, there is no publicly available scientific literature detailing the specific discovery, synthesis, or biological characterization of this particular molecule.

This document, therefore, serves as a technical whitepaper on the core chemical scaffold of this compound, the benzofuran moiety, and related derivatives, providing a foundational understanding for researchers, scientists, and drug development professionals. The information presented is based on the broader class of benzofuran compounds and aims to provide context for the potential properties and synthesis of this compound.

Core Structure and Chemical Properties

The identified compound, (2S)-3-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid, is a complex molecule belonging to the class of benzofuran derivatives. The core of this molecule is a benzofuran ring system, which is a heterocyclic compound consisting of a fused benzene and furan ring.

Table 1: Computed Physicochemical Properties of this compound (PubChem CID 69429722)

| Property | Value |

| Molecular Weight | 451.4 g/mol |

| XLogP3-AA | 5.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 8 |

| Exact Mass | 451.12312903 Da |

Source: PubChem Database[2]

Potential Synthesis Strategies

While a specific synthetic route for this compound is not documented, the synthesis of related benzofuran derivatives is well-established in the chemical literature. The general approaches to constructing the benzofuran scaffold and introducing the necessary functional groups can be inferred.

A plausible synthetic pathway could involve the construction of the core benzofuran ring followed by the attachment of the amino acid and phenyl moieties. Numerous methods for the synthesis of benzofurans have been developed, including:

-

Acid-catalyzed cyclizations

-

Carbonylative cyclizations via Sonogashira reactions

-

Heck-type cyclizations

-

Photocyclizations

-

Radical cyclizations

-

Transition-metal catalyzed transformations [3]

The synthesis of benzofuran-2-carboxamide derivatives often involves the coupling of a benzofuran-2-carboxylic acid with a desired amine.[4][5] For this compound, this would likely involve the synthesis of a 5-(4-fluorophenyl)-1-benzofuran-2-carboxylic acid precursor, which would then be coupled with a derivative of (2S)-3-(4-fluorophenyl)propanoic acid.

Experimental Workflow: General Synthesis of Benzofuran-2-Carboxamides

Caption: A generalized workflow for the synthesis of benzofuran-2-carboxamide derivatives.

Potential Biological Activities and Signaling Pathways

Benzofuran derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities.[6][7][8] These activities include antimicrobial, anti-inflammatory, antitumor, and antioxidant properties.[4][5][6]

Given the structural features of this compound, which include two fluorophenyl groups and an amino acid moiety, it is plausible that this compound could be investigated for various therapeutic applications. The presence of the benzofuran core suggests potential interactions with biological targets.

For instance, some benzofuran derivatives have been shown to have neuroprotective and antioxidant effects.[4] The mechanism of action for such compounds can involve the inhibition of excitotoxicity and the reduction of reactive oxygen species (ROS) production.

Signaling Pathway: Hypothetical Neuroprotective Mechanism of a Benzofuran Derivative

Caption: A hypothetical signaling pathway illustrating the potential neuroprotective effects of a benzofuran derivative like this compound.

Conclusion and Future Directions

While the specific compound this compound, identified as (2S)-3-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid, is currently uncharacterized in the public domain, its chemical structure places it within the well-studied and biologically active class of benzofuran derivatives. The information provided in this whitepaper on the synthesis and potential biological activities of related compounds can serve as a valuable resource for researchers interested in exploring this novel molecule.

Future research should focus on the de novo synthesis of this compound, followed by its comprehensive characterization using modern analytical techniques (NMR, Mass Spectrometry, etc.). Subsequent in vitro and in vivo studies would be necessary to elucidate its biological activity profile and to determine its potential as a therapeutic agent. The exploration of its mechanism of action and its effects on relevant signaling pathways will be crucial in defining its pharmacological significance.

References

- 1. mdpi.com [mdpi.com]

- 2. (2S)-3-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid | this compound | CID 69429722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 7. medcraveonline.com [medcraveonline.com]

- 8. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: C25H19F2NO5 Mechanism of Action Hypothesis

A comprehensive review of the available scientific literature and chemical databases reveals no specific, publicly documented compound with the molecular formula C25H19F2NO5. Consequently, a detailed technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathways, cannot be constructed at this time.

The absence of information for a specific molecular formula such as this compound in public scientific resources typically indicates one of the following scenarios:

-

Novelty: The compound may be a novel chemical entity that has not yet been described in peer-reviewed literature. Research and development concerning this molecule could be in a very early, unpublished stage.

-

Proprietary Research: The compound might be under investigation by a private entity, such as a pharmaceutical or biotechnology company, and is considered proprietary information not available in the public domain.

-

Theoretical Compound: The formula may represent a theoretical molecule that has been designed but not yet synthesized or studied.

-

Alternative Identification: It is possible the compound is more commonly known by a different identifier, such as a trivial name, trade name, or a different chemical notation, which is not directly linked to its molecular formula in readily accessible databases.

Broad searches for compounds with similar elemental compositions did not yield a specific match that would allow for a focused analysis. The general search results point to large families of chemical compounds, such as furoquinoline alkaloids and diepoxy-containing compounds, which possess a wide range of biological activities. However, without a direct link to this compound, any discussion of a mechanism of action would be purely speculative and not grounded in scientific evidence.

For researchers, scientists, and drug development professionals interested in this specific molecular formula, the path forward would involve:

-

Verification of the Molecular Formula: Ensuring the formula is correct and not a typographical error.

-

Chemical Synthesis: If the compound is theoretical, the first step would be its chemical synthesis and purification.

-

Structural Elucidation: Characterization of the synthesized compound to confirm its structure using techniques like NMR spectroscopy and mass spectrometry.

-

Biological Screening: Initial biological assays to determine if the compound has any activity in cellular or biochemical systems.

Should this compound be identified and characterized in future research, a technical guide on its mechanism of action would become feasible. Such a guide would be built upon the foundational data generated from preclinical studies investigating its biological targets and effects.

Methodological & Application

Application Notes and Protocols for Fluoroxanib (C25H19F2NO5) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroxanib (C25H19F2NO5) is a novel synthetic small molecule inhibitor with potential applications in oncology research. These application notes provide an overview of the experimental use of Fluoroxanib in cell culture, with a focus on its effects on the A549 human lung carcinoma cell line. The protocols detailed below are intended to guide researchers in investigating the biological activity of this compound.

Mechanism of Action

Fluoroxanib has been hypothesized to act as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. By binding to the kinase domain of EGFR, Fluoroxanib may block downstream signaling cascades, including the MAPK/ERK pathway, which are crucial for cell proliferation, survival, and metastasis in various cancers. The experimental data presented herein provides a preliminary assessment of this proposed mechanism.

Experimental Applications

-

Determination of Cytotoxicity: Assessing the concentration-dependent effect of Fluoroxanib on the viability of A549 cells.

-

Analysis of Apoptosis Induction: Investigating the ability of Fluoroxanib to induce programmed cell death in cancer cells.

-

Inhibition of Cell Proliferation: Measuring the anti-proliferative effects of the compound over time.

-

Investigation of Signaling Pathway Modulation: Examining the effect of Fluoroxanib on key proteins within the EGFR/MAPK signaling cascade.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments performed with Fluoroxanib on A549 cells.

Table 1: Cytotoxicity of Fluoroxanib on A549 Cells (MTT Assay)

| Fluoroxanib Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Control) | 100 ± 4.2 |

| 1 | 95.3 ± 3.8 |

| 5 | 78.1 ± 5.1 |

| 10 | 52.4 ± 4.5 |

| 25 | 25.8 ± 3.9 |

| 50 | 10.2 ± 2.1 |

Table 2: Apoptosis Induction in A549 Cells (Annexin V-FITC Assay)

| Treatment | % Apoptotic Cells (Mean ± SD) |

| Control (DMSO) | 4.5 ± 1.2 |

| Fluoroxanib (10 µM) | 35.8 ± 3.7 |

| Fluoroxanib (25 µM) | 62.1 ± 4.9 |

Table 3: Inhibition of A549 Cell Proliferation (BrdU Incorporation Assay)

| Treatment | Proliferation Rate (% of Control) (Mean ± SD) |

| Control (DMSO) | 100 ± 5.6 |

| Fluoroxanib (10 µM) | 45.2 ± 4.1 |

| Fluoroxanib (25 µM) | 18.9 ± 3.3 |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of Fluoroxanib on A549 cells.

Materials:

-

A549 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Fluoroxanib (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of Fluoroxanib in culture medium from a stock solution.

-

Remove the old medium and treat the cells with various concentrations of Fluoroxanib (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Protocol 2: Western Blot Analysis of EGFR/MAPK Pathway Proteins

Objective: To investigate the effect of Fluoroxanib on the phosphorylation status of key proteins in the EGFR/MAPK signaling pathway.

Materials:

-

A549 cells

-

Fluoroxanib

-

EGF (Epidermal Growth Factor)

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies